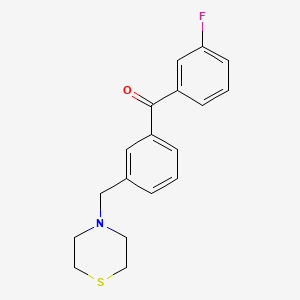

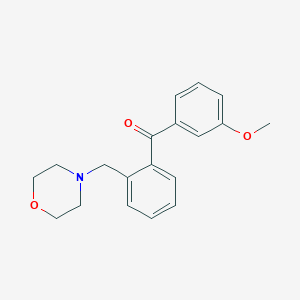

3'-Methoxy-2-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

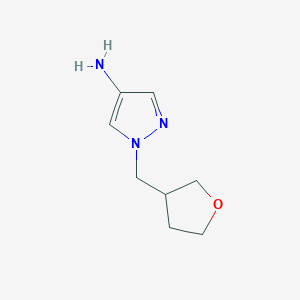

The compound "3'-Methoxy-2-morpholinomethyl benzophenone" is a derivative of benzophenone with potential biological activity. Benzophenone derivatives are known for their diverse pharmacological properties, including anti-proliferative activities against various types of neoplastic cells. The presence of a morpholine moiety and methoxy group in the structure of such compounds can significantly influence their biological activities and physical-chemical properties .

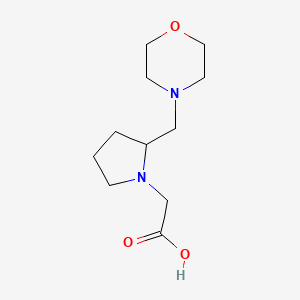

Synthesis Analysis

The synthesis of morpholine conjugated benzophenone analogues involves multi-step reaction sequences starting from hydroxy-aryl methanones. The introduction of a methyl group on the B ring of benzophenone has been found to be essential for antiproliferative activity. The synthesis process can lead to various derivatives with different substituents on the aromatic rings, which can affect their biological activities .

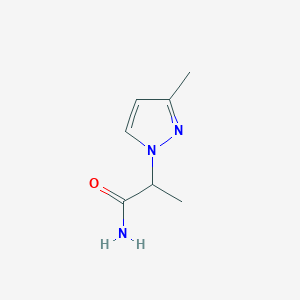

Molecular Structure Analysis

The molecular structure of benzophenone derivatives, including the presence of a morpholine ring and methoxy group, plays a crucial role in their biological activity. For instance, the presence of a bromo group at the ortho position and a methyl group at the para position on the A ring of benzophenone significantly enhances anti-mitogenic activity. The molecular structure can also influence the mode of action, such as cell cycle arrest in the G2/M phase and induction of apoptosis through caspase-activated DNase .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including amination reactions. For example, 2-Benzyl-5-methoxy-1,4-benzoquinones react with morpholine to yield 2-phenylmorpholinomethylhydroquinones. Additionally, a novel side-chain amination reaction has been observed with 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones, leading to the formation of 2-morpholino-3-phenylbenzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For instance, the introduction of hydroxy and methoxy groups can affect the solubility and stability of these compounds. The metabolism of benzophenone-3 by liver microsomes results in the formation of hydroxylated metabolites, which indicates the potential for metabolic transformation of these compounds in biological systems . The synthesis of complex benzophenone derivatives, such as tetramethoxy and methylenedioxy substituted compounds, involves benzilic acid rearrangement and oxidative decarboxylation, which can further modify their physical and chemical properties .

Applications De Recherche Scientifique

Reproductive Toxicity : BP-3, commonly used as an ultraviolet filter in skincare and as a food additive, has been studied for its potential reproductive toxicity. In humans, high levels of BP-3 exposure have been linked to changes in birth weight and gestational age. Animal studies also show that BP-3 exposure can affect reproductive parameters such as egg production and testosterone levels, possibly due to its endocrine-disrupting effects (Ghazipura et al., 2017).

Metabolism and Endocrine-Disrupting Activity : Research on the metabolism of BP-3 by rat and human liver microsomes has revealed the formation of various metabolites. These metabolites exhibit different levels of estrogenic and anti-androgenic activities, influencing the balance of estrogen and testosterone (Watanabe et al., 2015).

Effects on the Nervous System : BP-3's impact on the nervous system has been investigated. It can penetrate the skin, enter the bloodstream, and even cross the placental barrier, posing potential risks to embryonic neuronal cells and the developing mammalian brain. BP-3 has been shown to induce neurotoxicity, affect receptor functions, and potentially contribute to developmental abnormalities in neuronal cells (Wnuk & Kajta, 2021).

Photoinitiation in Polymerization : The excited state processes and reactivity of photoinitiators, including benzophenone derivatives like BP-3, have been studied for their use in photopolymerization. The substitution on the benzophenone molecule significantly affects the efficiency and reactivity of these photoinitiators (Fouassier et al., 1995).

Environmental Persistence and Removal : The environmental presence of BP-3 in aquatic environments has raised concerns regarding water quality and human health. Studies have examined the oxidation of BP-3 during water treatment processes, evaluating reaction kinetics, degradation products, and the removal efficiency of BP-3 (Yang & Ying, 2013).

Propriétés

IUPAC Name |

(3-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-7-4-6-15(13-17)19(21)18-8-3-2-5-16(18)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQODXLKKDGDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643524 |

Source

|

| Record name | (3-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-2-morpholinomethylbenzophenone | |

CAS RN |

898749-99-0 |

Source

|

| Record name | (3-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)